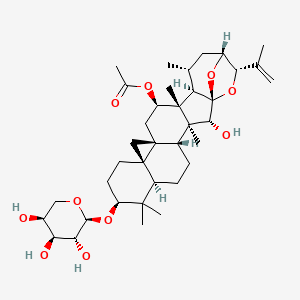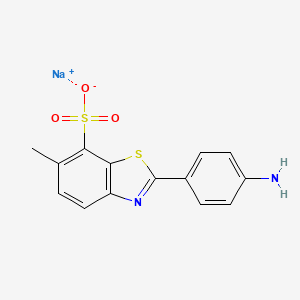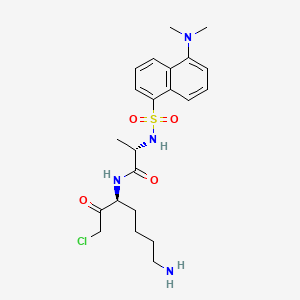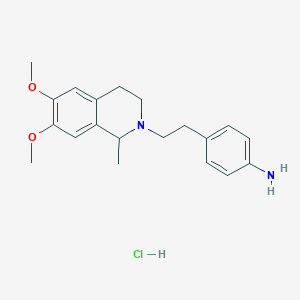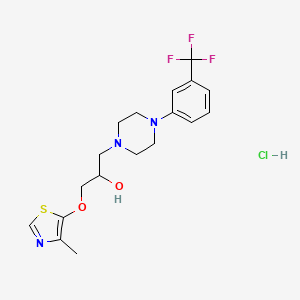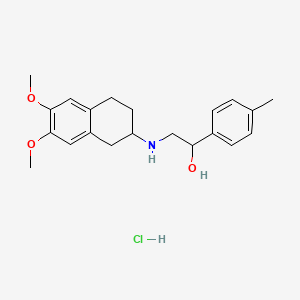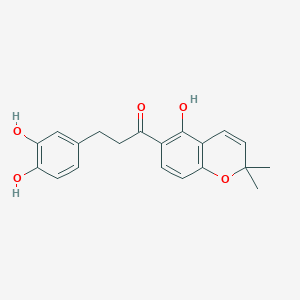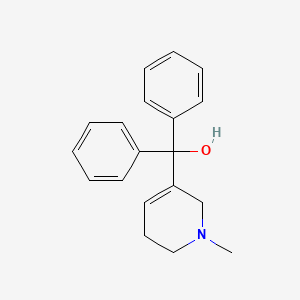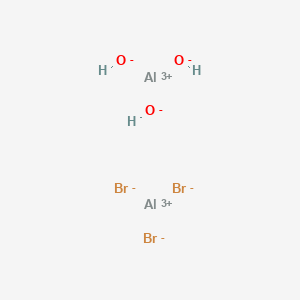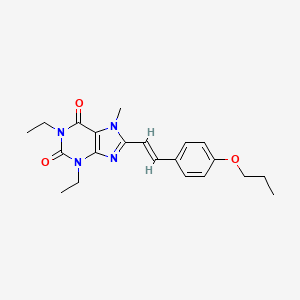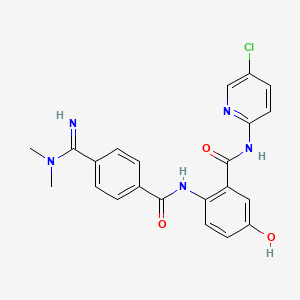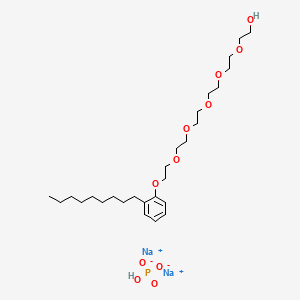
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate, sodium salt is a complex organic compound belonging to the class of polyethylene glycols. This compound is characterized by its unique structure, which includes multiple ether linkages and a nonylphenoxy group. It is commonly used in various industrial and scientific applications due to its surfactant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate, sodium salt typically involves the reaction of nonylphenol with ethylene oxide to form the nonylphenoxy polyethylene glycol. This intermediate is then phosphorylated using phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to introduce the phosphate group. The final step involves neutralizing the phosphate ester with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: The nonylphenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and substituted nonylphenoxy derivatives, which have applications in different fields .
Scientific Research Applications
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate, sodium salt is widely used in scientific research due to its surfactant properties. It is employed in:
Chemistry: As a surfactant in emulsion polymerization and as a dispersing agent in various chemical reactions.
Biology: In cell culture media to enhance cell growth and viability.
Medicine: As an excipient in pharmaceutical formulations to improve drug solubility and stability.
Industry: In the production of detergents, emulsifiers, and wetting agents
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. The nonylphenoxy group interacts with hydrophobic molecules, while the phosphate group interacts with hydrophilic molecules, facilitating the formation of micelles and emulsions. This dual interaction enhances the solubility and stability of various compounds in aqueous and non-aqueous systems .
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): Similar in structure but lacks the nonylphenoxy and phosphate groups.
Nonylphenol ethoxylates: Similar surfactant properties but without the phosphate group.
Sodium dodecyl sulfate (SDS): Another surfactant with a different structure and mechanism of action
Uniqueness
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate, sodium salt is unique due to its combination of polyethylene glycol, nonylphenoxy, and phosphate groups. This unique structure provides enhanced surfactant properties, making it more effective in various applications compared to similar compounds .
Properties
CAS No. |
66172-80-3 |
|---|---|
Molecular Formula |
C27H49Na2O11P |
Molecular Weight |
626.6 g/mol |
IUPAC Name |
disodium;hydrogen phosphate;2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C27H48O7.2Na.H3O4P/c1-2-3-4-5-6-7-8-11-26-12-9-10-13-27(26)34-25-24-33-23-22-32-21-20-31-19-18-30-17-16-29-15-14-28;;;1-5(2,3)4/h9-10,12-13,28H,2-8,11,14-25H2,1H3;;;(H3,1,2,3,4)/q;2*+1;/p-2 |
InChI Key |
HAHCWJAEZBDWFQ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCO.OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


